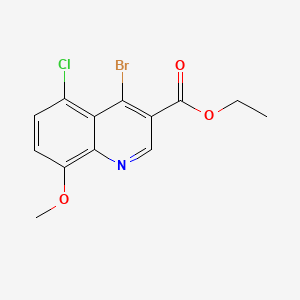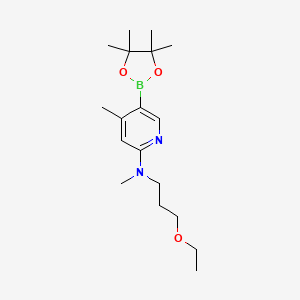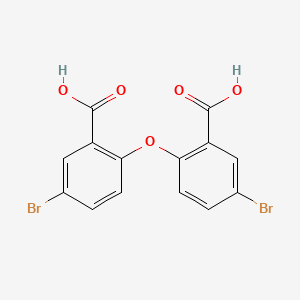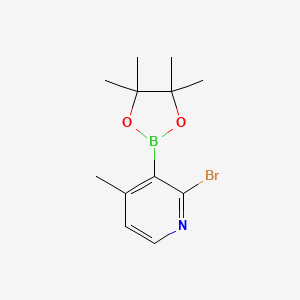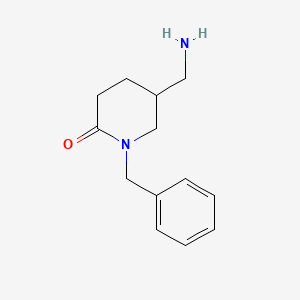![molecular formula C8H6FNO2 B567157 5-氟-2H-苯并[b][1,4]噁嗪-3(4H)-酮 CAS No. 1221502-66-4](/img/structure/B567157.png)
5-氟-2H-苯并[b][1,4]噁嗪-3(4H)-酮
描述
5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazinones This compound is characterized by the presence of a fluorine atom at the 5-position and an oxazinone ring fused to a benzene ring
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its biological activities, including potential antimicrobial and anticancer properties.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
生化分析
Biochemical Properties
5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine . By inhibiting this enzyme, 5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one can modulate neurotransmitter levels and influence neural signaling. Additionally, this compound interacts with various proteins, including those involved in cell signaling pathways, thereby affecting cellular functions and processes .
Cellular Effects
The effects of 5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one on cells are diverse and depend on the cell type and context. In neuronal cells, this compound has been shown to enhance synaptic transmission by increasing acetylcholine levels through acetylcholinesterase inhibition . In cancer cells, 5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one can induce apoptosis by activating specific signaling pathways and altering gene expression . Furthermore, this compound affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with various biomolecules. This compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . Additionally, 5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one can interact with DNA and RNA, leading to changes in gene expression and protein synthesis . The compound also modulates the activity of signaling proteins, such as kinases and phosphatases, which play critical roles in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to 5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one vary with different dosages in animal models. At low doses, this compound can enhance cognitive function and memory by increasing acetylcholine levels . At high doses, 5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one can exhibit toxic effects, such as neurotoxicity and hepatotoxicity . These adverse effects are likely due to the compound’s interaction with multiple biomolecules and disruption of critical cellular processes. Therefore, careful dosage optimization is essential for therapeutic applications.
Metabolic Pathways
5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is involved in several metabolic pathways, including those related to neurotransmitter metabolism and detoxification . This compound is metabolized by liver enzymes, such as cytochrome P450, which convert it into various metabolites . These metabolites can further interact with cellular components, leading to changes in metabolic flux and metabolite levels . Understanding the metabolic pathways of 5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, 5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is distributed to various organelles, including the nucleus and mitochondria, where it can interact with DNA, RNA, and proteins . The localization and accumulation of this compound are important factors that influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one affects its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules . In the nucleus, 5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one can bind to DNA and modulate gene expression . In the cytoplasm, it can interact with signaling proteins and enzymes, affecting cellular signaling pathways and metabolic processes . The subcellular localization of 5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles.
准备方法
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one involves the TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids . This method is convenient and efficient, demonstrating compatibility with a wide range of functional groups. The reaction conditions typically involve the use of trifluoroacetic acid (TFA) as a catalyst, which facilitates the ring-opening and cyclization steps necessary for the formation of the oxazinone ring.
Industrial Production Methods
While specific industrial production methods for 5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one are not extensively documented, the synthetic routes developed in laboratory settings can be scaled up for industrial applications. The use of robust catalysts like TFA and the compatibility with various functional groups make the synthesis adaptable for larger-scale production.
化学反应分析
Types of Reactions
5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be employed to modify the oxazinone ring or the fluorine substituent.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted benzoxazinones.
作用机制
The mechanism of action of 5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The fluorine atom at the 5-position can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The oxazinone ring structure allows for interactions with various biological pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
5-Fluoro-2-nitrophenol: This compound shares the fluorine substituent but differs in the presence of a nitro group instead of the oxazinone ring.
2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the fluorine substituent but has a similar oxazinone ring structure.
3-aryl-2H-benzo[b][1,4]oxazin-2-ones: These compounds have aryl groups at different positions, providing structural diversity.
Uniqueness
5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of both the fluorine atom and the oxazinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
5-fluoro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-5-2-1-3-6-8(5)10-7(11)4-12-6/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGFMQYLGBSWLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716522 | |
| Record name | 5-Fluoro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221502-66-4 | |
| Record name | 5-Fluoro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


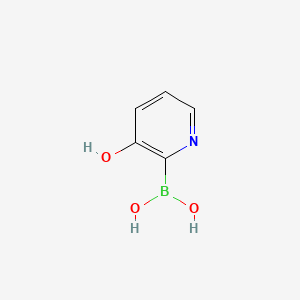
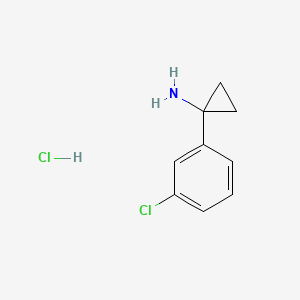

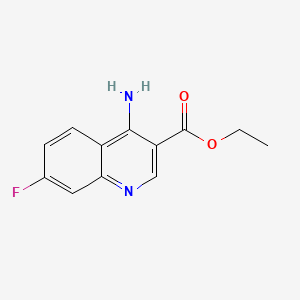
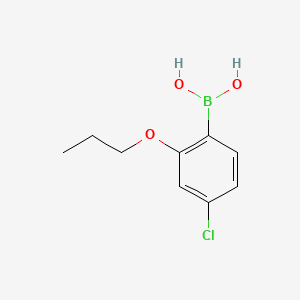
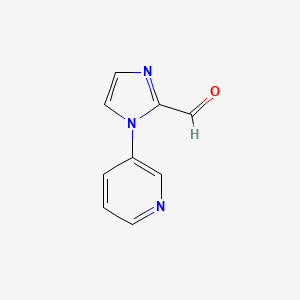
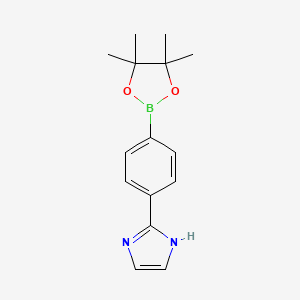
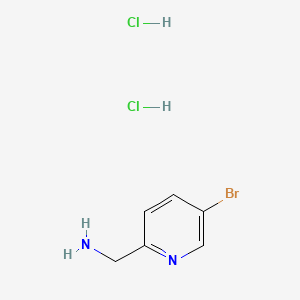
![3-ethoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567089.png)
